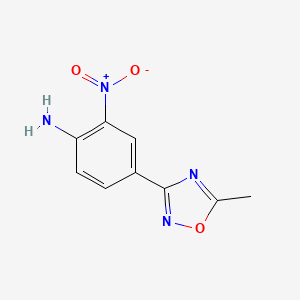
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar high-temperature reactions with appropriate starting materials. The scalability of these reactions would depend on the availability of the starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-aminoaniline .
科学的研究の応用
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its bioactive properties.
Agriculture: The compound and its derivatives have shown potential as pesticides and herbicides.
Material Science: It is used in the development of high-energy materials and explosives due to its stability and energy release properties.
作用機序
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a nitro group.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is unique due to its combination of the oxadiazole ring and the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
生物活性
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and antimicrobial activities.
- Molecular Formula : C9H8N4O3
- Molecular Weight : 220.18 g/mol
- CAS Number : 1386457-86-8
- Melting Point : Not specified in the available literature.
The compound features a nitro group and an oxadiazole ring, which are significant for its biological interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
In a study evaluating the anti-cancer properties of oxadiazole derivatives, it was found that:
- Compound Efficacy : Compounds with structural similarities exhibited IC50 values in the range of 20 to 50 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
This suggests that this compound may also possess significant anti-cancer activity that warrants further investigation.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. In particular:
- Bacterial Inhibition : Compounds with similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .
This indicates that this compound could potentially be developed as an antimicrobial agent.
Study 1: Anticancer Activity Assessment
A study conducted on various oxadiazole derivatives revealed that those with nitro substitutions exhibited enhanced cytotoxicity. The study used flow cytometry to analyze apoptosis in treated cancer cells:
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds using standard agar diffusion methods:
- Findings : The tested compounds displayed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O3 |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 1386457-86-8 |
| Anti-Cancer IC50 (MCF Cell) | ~25 µM |
| Antimicrobial MIC (S. aureus) | ~15 µg/mL |
特性
CAS番号 |
92453-48-0 |
|---|---|
分子式 |
C9H8N4O3 |
分子量 |
220.18 g/mol |
IUPAC名 |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,10H2,1H3 |
InChIキー |
PXZKWWNPITYMGU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















